molecular formula C18H17ClN2O2 B11468372 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol

Cat. No.: B11468372
M. Wt: 328.8 g/mol
InChI Key: JVCNBFISYMUBAO-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an ethoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate compound with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Final Assembly: The final compound is obtained by coupling the pyrazole intermediate with the chlorophenyl and ethoxy groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine, β-diketone, chlorinated aromatic compounds, and ethyl halides.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature, pressure, and reaction time.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-5-methyl-1H-pyrazole: Lacks the ethoxy group, which may affect its solubility and biological activity.

    2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Lacks the ethoxy group, which may influence its chemical reactivity and applications.

    5-ethoxy-2-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol: Similar structure but with different substitution patterns, affecting its properties.

Uniqueness

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is unique due to the presence of both the ethoxy and chlorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol

InChI

InChI=1S/C18H17ClN2O2/c1-3-23-14-8-9-15(16(22)10-14)18-17(11(2)20-21-18)12-4-6-13(19)7-5-12/h4-10,22H,3H2,1-2H3,(H,20,21)

InChI Key

JVCNBFISYMUBAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Cl)C)O

Origin of Product

United States

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